molecular formula C7H5F2NO2 B128351 6-Amino-2,3-difluorobenzoic Acid CAS No. 442134-72-7

6-Amino-2,3-difluorobenzoic Acid

Cat. No. B128351
M. Wt: 173.12 g/mol
InChI Key: CKPWBLHHQXCINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-fluoro-6-iodobenzoic acid, involves starting with an aminobenzoic acid, protecting the carboxyl group, introducing halogen atoms through diazotization and halogen substitution, followed by deprotection . This method could potentially be adapted for the synthesis of 6-amino-2,3-difluorobenzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-amino-2,3-difluorobenzoic acid can be characterized using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . These techniques would likely be useful in confirming the structure of 6-amino-2,3-difluorobenzoic acid once synthesized.

Chemical Reactions Analysis

Aminobenzoic acids can undergo various chemical reactions, including the formation of zwitterionic amino acids when reacted with acetylenic hydroxy nitriles . The presence of amino groups in the benzoic acid structure can also catalyze certain reactions, such as the conversion of acetylenic hydroxy nitriles to furanones . These findings suggest that 6-amino-2,3-difluorobenzoic acid could participate in similar reactions, depending on the substituents present and the reaction conditions.

Physical and Chemical Properties Analysis

The physical properties, such as melting points, and the chemical properties, including reactivity and stability, can be influenced by the presence of amino and halogen groups in the benzoic acid structure . The introduction of fluorine atoms, in particular, could affect the acidity of the carboxyl group and the overall electron distribution within the molecule, potentially leading to unique reactivity patterns for 6-amino-2,3-difluorobenzoic acid.

Scientific Research Applications

Spectroscopic Characterization

6-Amino-2,3-difluorobenzoic acid has been studied using Fourier transform Raman and Fourier transform infrared spectroscopy. These studies have provided detailed insights into the equilibrium geometry, harmonic vibrational frequencies, and Raman scattering activities of compounds similar to 6-Amino-2,3-difluorobenzoic acid. Such research is crucial for understanding the molecular structure and properties of these compounds (Sundaraganesan, Ilakiamani, & Dominic Joshua, 2007).

Metabolic Pathways Research

Research on related compounds has led to the discovery of enzymes involved in the metabolism of similar amino-benzoic acids. For example, enzymes have been identified that play a role in the conversion of 4-amino-3-hydroxybenzoic acid, indicating the potential involvement of similar enzymes in the metabolism of 6-Amino-2,3-difluorobenzoic acid and related compounds (Orii, Takenaka, Murakami, & Aoki, 2004).

Radiopharmaceutical Research

The compound has potential applications in the synthesis of radiopharmaceuticals. Studies have developed methods for synthesizing fluoro-dihydroxy-l-phenylalanine, a radiopharmaceutical used in PET scans, which may be relevant to the synthesis pathways of 6-Amino-2,3-difluorobenzoic acid (Wagner, Ermert, & Coenen, 2009).

Soil Transport Research

Derivatives of benzoic acid, including those similar to 6-Amino-2,3-difluorobenzoic acid, have been studied for their transport properties in soil. This research is significant for understanding the environmental movement and potential impacts of these compounds (Jaynes, 1994).

Organic Synthesis

6-Amino-2,3-difluorobenzoic acid and its derivatives have been used in the synthesis of complex organic compounds, such as benzofuro[2,3-d]pyrimidine derivatives. This highlights its role as an intermediate in the synthesis of diverse organic molecules (Nematollahi & Goodarzi, 2002).

Pharmaceutical Research

Compounds similar to 6-Amino-2,3-difluorobenzoic acid have been investigated for their potential in pharmaceutical applications. For example, aminobenzoic acid derivatives have been studied for their role in the synthesis of antimicrobial agents (Haranath et al., 2004).

Safety And Hazards

The safety information for 6-Amino-2,3-difluorobenzoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective equipment .

properties

IUPAC Name

6-amino-2,3-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPWBLHHQXCINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599078
Record name 6-Amino-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2,3-difluorobenzoic Acid

CAS RN

442134-72-7
Record name 6-Amino-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 442134-72-7
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 6-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-2,3-difluorobenzoate (5.5 g, 19.2 mmol) in methylene chloride (150 mL) was added trifluoroacetic acid (25 mL, Aldrich). The resulting solution was stirred overnight and then concentrated to an oily residue under reduced pressure. The oil was dissolved in tetrahydrofuran (150 mL) and water (100 mL) and lithium hydroxide (2.3 g, 100 mmol, 5 equiv.) were added. The resulting mixture was rapidly stirred overnight. The next morning the reaction was poured into ethyl acetate and 1.0N HCl was added until the pH is adjusted to 7. The organic layer was washed twice with brine and taken to a residue under reduced pressure to afford 6-amino-2,3-difluorobenzoic acid (3.78 g, 22 mmol) of sufficient purity for use directly in the next transformation. 1H NMR (400 MHz, DMSO-d6) δ ppm 6.51 (ddd, J=9.35, 4.22, 2.20 Hz, 1 H), 7.21-7.31 (m, 1 H), 8.71 (s, 1 H).
Name
methyl 6-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-2,3-difluorobenzoate
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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